7-methoxy-8-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2H-chromen-2-one 7-methoxy-8-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC0808757
InChI: InChI=1S/C26H20O5/c1-29-19-11-8-17(9-12-19)10-14-22(27)25-23(30-2)15-13-20-21(16-24(28)31-26(20)25)18-6-4-3-5-7-18/h3-16H,1-2H3/b14-10+
SMILES: COC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)OC
Molecular Formula: C26H20O5
Molecular Weight: 412.4 g/mol

7-methoxy-8-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2H-chromen-2-one

CAS No.:

Cat. No.: VC0808757

Molecular Formula: C26H20O5

Molecular Weight: 412.4 g/mol

* For research use only. Not for human or veterinary use.

7-methoxy-8-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2H-chromen-2-one -

Specification

Molecular Formula C26H20O5
Molecular Weight 412.4 g/mol
IUPAC Name 7-methoxy-8-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-4-phenylchromen-2-one
Standard InChI InChI=1S/C26H20O5/c1-29-19-11-8-17(9-12-19)10-14-22(27)25-23(30-2)15-13-20-21(16-24(28)31-26(20)25)18-6-4-3-5-7-18/h3-16H,1-2H3/b14-10+
Standard InChI Key TYGLLAWYVFJZNC-GXDHUFHOSA-N
Isomeric SMILES COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)OC
SMILES COC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)OC
Canonical SMILES COC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator